3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
Description
3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is a brominated bicyclic heterocycle featuring a pyrazolo[4,3-c]pyridine core. The compound consists of a fused pyrazole and pyridine ring system, with bromine at position 3 and varying degrees of hydrogenation across the rings (2H,4H,5H,6H,7H). This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJEDJLDYQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can have different functional groups depending on the reagents used.
Scientific Research Applications
3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine has significant applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[4,3-c]pyridine Core
The following table summarizes key analogs with substituent differences:
Key Observations :
- Halogen Effects : Bromine offers moderate reactivity in cross-coupling reactions, while iodine enhances oxidative stability and coupling efficiency .
- Electron-Withdrawing Groups : The trifluoromethyl group (CF₃) increases electrophilicity, making the compound suitable for nucleophilic substitution in medicinal chemistry .
- Protection Strategies : Tetrahydropyran (THP) protection in halogenated derivatives improves solubility and stability during synthesis .
Positional Isomers: Pyrazolo[4,3-b]pyridine vs. Pyrazolo[4,3-c]pyridine
Positional isomers differ in ring fusion sites, leading to distinct electronic and steric profiles:
Key Observations :
- Planarity : Pyrazolo[4,3-b]pyridine derivatives are planar, favoring π-stacking in drug-receptor interactions, whereas saturated pyrazolo[4,3-c]pyridines exhibit conformational flexibility .
- Solubility : Hydrogenation in the pyrazolo[4,3-c]pyridine core enhances water solubility, critical for bioavailability in pharmaceuticals .
Antifungal Activity
While direct evidence for the target compound’s antifungal activity is lacking, analogs like 3-次苄基硫色满酮类化合物 (3-benzylidenethiochromanones) demonstrate moderate antifungal properties, though less potent than clotrimazole . The bromine atom in pyrazolo[4,3-c]pyridine may enhance membrane permeability, a trait observed in halogenated heterocycles .
Biological Activity
3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine (CAS No. 1783928-79-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₈BrN₃
- Molecular Weight : 202.05 g/mol
- Structure : The compound features a pyrazolo[4,3-c]pyridine framework which is significant in medicinal chemistry for its diverse biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo compounds can exhibit antiviral properties. While specific data on 3-bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine is limited, related compounds have shown promise against influenza viruses by disrupting protein-protein interactions essential for viral replication.
Case Study : A related class of compounds targeting the PA-PB1 interface of the influenza A virus polymerase demonstrated significant antiviral activity with IC₅₀ values in the micromolar range. For example:
- Compound 3 exhibited an IC₅₀ of 1.1 µM against PA-PB1 interaction and EC₅₀ values from 7 to 25 µM against various influenza strains without cytotoxicity at concentrations up to 250 µM .
Anticancer Activity
Research indicates that pyrazolo derivatives may also disrupt critical protein interactions involved in cancer progression. The c-Myc-Max protein complex is a target for these compounds.
Findings :
- Compounds derived from the pyrazolo framework were screened for their ability to disrupt c-Myc-Max/DNA complexes. Notably, two derivatives showed potent activity in disrupting these complexes .
The biological activity of 3-bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine likely involves:
- Inhibition of Protein Interactions : Similar compounds have been shown to interfere with crucial protein-protein interactions necessary for viral replication and cancer cell proliferation.
- Modulation of Enzymatic Activity : Some pyrazolo derivatives may inhibit enzymes involved in cellular signaling pathways related to cancer and viral infections.
Research Findings Summary
| Study | Activity | IC₅₀/EC₅₀ Values | Notes |
|---|---|---|---|
| Influenza Virus Study | Antiviral | IC₅₀ = 1.1 µM (PA-PB1) | Disrupts viral replication |
| c-Myc-Max Interaction Study | Anticancer | Not specified | Disrupts protein-DNA binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
